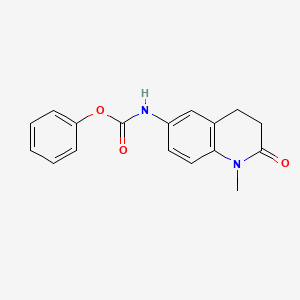

Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with a structure similar to “Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” belong to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carbonyl compound to form a Schiff base, which is then cyclized to form the tetrahydropyrimidine ring .Molecular Structure Analysis

The molecular structure of similar compounds often involves a tetrahydropyrimidine ring, which can adopt different conformations .Chemical Reactions Analysis

The chemical reactions of similar compounds can vary widely depending on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as the specific functional groups present in the molecule and the conformation of the tetrahydropyrimidine ring .Scientific Research Applications

Materials Science and Photophysics

Alternating carbazole−quinoline and phenothiazine−quinoline donor−acceptor conjugated copolymers and oligomers have been synthesized to investigate their solution and solid-state photophysics. These materials show potential for applications in optoelectronic devices due to their significant intramolecular charge transfer, indicated by their optical properties and high molecular weights. The unique dual fluorescence observed in solid films suggests potential utility in advanced photonic applications (Jenekhe, Lu, & Alam, 2001).

Antimicrobial Research

Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate derivatives have shown promise in antimicrobial research. For instance, a series of semicarbazide derivatives demonstrated significant in vitro antibacterial and antifungal properties against human pathogenic microorganisms. This research highlights the potential of these compounds as leads for developing new antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).

Anticancer and Antileukemic Activity

Bis(carbamates) substituted with pyrrolo and quinoline moieties have demonstrated in vivo activity against lymphocytic leukemia, with specific derivatives showing high levels of antileukemic activity. This indicates the potential of these compounds in cancer therapy, particularly in targeting specific types of leukemia (Anderson, Heider, Raju, & Yucht, 1988).

Novel oxazole derivatives incorporating tetrahydroisoquinoline units have also been synthesized and characterized for their anticancer activity, particularly against prostate and epidermoid carcinoma cancer lines. Certain compounds exhibited strong inhibitory activities, suggesting their potential as therapeutic agents in cancer treatment (Liu, Bai, Pan, Song, & Zhu, 2009).

Electrochemical Sensing

1,10-Phenanthroline derivatives have been explored for their electrochemical behavior, particularly for the selective recognition of copper ions and hydrogen peroxide sensing. This research opens avenues for the development of sensitive and selective electrochemical sensors for environmental and biomedical applications (Gayathri & Kumar, 2014).

Enzyme Inhibition

Studies on phenyl carbamates, including those related to this compound, have shown their application in treating Alzheimer's disease through the inhibition of acetylcholinesterase and butyrylcholinesterase. Research into the chemical characteristics of these compounds has provided insights into their inhibition potency, offering a pathway to developing more effective treatments (Lin, Lee, Liu, & Wu, 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

phenyl N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-19-15-9-8-13(11-12(15)7-10-16(19)20)18-17(21)22-14-5-3-2-4-6-14/h2-6,8-9,11H,7,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGNUSWAACQEIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2668141.png)

![N-(2,5-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2668142.png)

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2668144.png)

![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2668148.png)

![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)propanamide](/img/structure/B2668155.png)

![3-fluoro-5-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2668157.png)

![methyl 2-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2668161.png)

![(E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one](/img/structure/B2668162.png)